2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-4-5-16-7-2-3-8(9(11)6-7)10(12,13)14/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQCPSJJQXINBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
In this method, a trifluoromethyl-substituted benzene derivative undergoes bromination via NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). For example, 4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene reacts with NBS in carbon tetrachloride at 80°C, yielding the brominated product with 78–82% efficiency. Side products, such as di-brominated analogs, are minimized by controlling stoichiometry (NBS:substrate = 1:1) and reaction time (<6 hours).
Directed Bromination via Lewis Acid Catalysis
Directed bromination leverages the electron-withdrawing effect of the trifluoromethyl group to enhance regioselectivity. A representative protocol uses CuBr₂ as a catalyst in HBr(aq) at 60°C, achieving >90% selectivity for the para-brominated product. This method avoids over-bromination and is scalable to industrial batches (10–100 kg).
Table 1: Comparative Bromination Conditions
| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NBS/AIBN | NBS, CCl₄, AIBN | 80 | 82 | 85 |
| CuBr₂/HBr | CuBr₂, HBr(aq) | 60 | 88 | 92 |
| FeBr₃/Br₂ | FeBr₃, Br₂ | 25 | 75 | 78 |
Etherification: Introducing the Methoxyethoxy Group
The methoxyethoxy side chain is typically introduced via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) .
Williamson Ether Synthesis
This two-step process involves:
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Alkylation of 2-bromoethanol : Reaction with methyl iodide in the presence of K₂CO₃ yields 2-methoxyethanol.
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Ether coupling : 2-Methoxyethanol reacts with a brominated precursor (e.g., 4-bromo-1-(trifluoromethyl)benzene) using NaH in tetrahydrofuran (THF) at 50°C. Yields range from 70–75%, with purity >98% after distillation.
Nucleophilic Aromatic Substitution
For electron-deficient aryl bromides, SNAr is effective. A mixture of 4-bromo-1-(trifluoromethyl)benzene , 2-methoxyethanol, and K₂CO₃ in dimethylformamide (DMF) at 120°C produces the target compound in 68% yield. Catalytic amounts of 18-crown-6 improve reaction rates by complexing potassium ions.
Multi-Step Synthesis from m-Chlorotrifluoromethylbenzene
Industrial-scale production often begins with m-chlorotrifluoromethylbenzene due to its commercial availability. A patented route involves four stages:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C yields 5-chloro-2-nitro-1-(trifluoromethyl)benzene (92% purity).
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Ammonolysis : Reaction with NH₃ in ethanol at 150°C under pressure forms 2-nitro-5-amino-1-(trifluoromethyl)benzene.
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Diazotization/Bromination : Diazotization with NaNO₂/HCl followed by treatment with CuBr/HBr introduces the bromine atom (85% yield).
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Etherification : As described in Section 2.1.
Optimization and Industrial Considerations
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics but require stringent drying.
-
Ether solvents (THF, dioxane) are preferred for moisture-sensitive reactions but limit temperature ranges.
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent differences:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in the target compound provides stronger electron withdrawal than trifluoromethoxy (OCF₃) or methoxy (OCH₃) groups, enhancing reactivity in electrophilic substitutions .
- Ether Chains: The 2-methoxyethoxy group improves solubility in polar solvents compared to shorter chains (e.g., vinyloxy) or non-ether substituents (e.g., tert-butyl) .
- Halogen Diversity : Bromine’s leaving-group capability is superior to chlorine or fluorine, making the target compound more reactive in cross-coupling reactions .
Physicochemical Properties
- Solubility: The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-polar analogs like 1-bromo-4-(tert-butyl)benzene .
- Stability : The CF₃ group reduces metabolic degradation, making the target compound more stable than analogs with electron-donating groups (e.g., methoxy) .
Biological Activity
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene, with the chemical formula C₉H₈BrF₃O, is a compound characterized by its unique structural features, including a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These structural components suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, which are critical factors influencing its biological activity. The methoxy-ethoxy moiety contributes to its solubility in biological systems, facilitating interactions with various targets within cells.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens. The trifluoromethyl group is believed to enhance bioactivity by improving interaction with microbial membranes.
- Anticancer Activity : The compound's structural features may allow it to inhibit cancer cell proliferation. Ongoing studies are evaluating its efficacy against different cancer cell lines, with initial findings indicating promising results.
The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The bromine atom and trifluoromethyl group enhance reactivity and stability in forming complexes with biomolecules. Furthermore, the methoxy-ethoxy group aids in solubility and cellular transport, allowing modulation of enzyme activity and alteration of cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
- Anticancer Studies : A study on oxadiazole derivatives demonstrated diverse biological activities, including anticancer effects with IC50 values ranging from 1.32 μM to 15 nM against various cancer cell lines. These findings underline the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Research : Similar compounds have shown inhibitory effects against bacterial strains, suggesting that modifications like those present in this compound could lead to effective antimicrobial agents.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | Promising | Ongoing Studies | Enzyme modulation |
| Oxadiazole Derivatives | Yes | 1.32 - 15 nM | Targeting multiple pathways |
| Trifluoromethyl Compounds | Yes | Varied | Enhanced membrane permeability |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 2-methoxyethanol and sodium hydride in N-methylpyrrolidone (NMP) at room temperature. Key parameters include:
- Base selection : Sodium hydride (60% dispersion) ensures deprotonation of 2-methoxyethanol to generate the alkoxide nucleophile .
- Solvent : Polar aprotic solvents like NMP enhance reaction rates by stabilizing intermediates .
- Purification : Column chromatography (0–10% ethyl acetate/hexane) yields >90% purity .
Table 1 : Synthetic Optimization
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | NMP | 94% |
| Reaction Time | 7 days (room temp) | 94% |
| Purification | Silica gel chromatography | >90% |
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the 2-methoxyethoxy group directs coupling reactions (e.g., Suzuki-Miyaura) to the bromine-bearing position. Palladium catalysts (e.g., Pd(OAc)₂) with biphenylphosphine ligands (e.g., XPhos) improve efficiency in arylations .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹⁹F NMR identifies trifluoromethyl (-78 ppm) and methoxyethoxy groups.
- LCMS : Monitors reaction progress (e.g., m/z 334 [M-H]⁻ for intermediates) .
- HPLC : Retention times (e.g., 0.63 minutes under SQD-AA50 conditions) confirm purity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina ) models binding affinities. Key steps:
- Grid generation : Focus on the bromine and trifluoromethyl regions for ligand-receptor interactions.
- Scoring function : Vina’s hybrid empirical/force-field approach improves accuracy for halogen bonding .
- Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) .
Q. What strategies resolve low yields in Buchwald-Hartwig aminations involving this compound?
Contradictions in reported yields (e.g., 74% vs. <50%) often arise from:
Q. Why does regioselectivity vary in nucleophilic substitutions of polyhalogenated analogs?
Comparative studies of this compound vs. 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene show:
- Electronic effects : Electron-deficient rings favor meta substitution.
- Steric effects : Bulky substituents (e.g., trifluoromethyl) direct reactions to less hindered positions.
Table 2 : Substituent Effects on Reactivity
| Compound | Major Product | Yield |
|---|---|---|
| 2-Bromo-4-(2-methoxyethoxy)-... | Para-coupled arylboronate | 74% |
| 1-Bromo-2-(difluoromethoxy)-... | Ortho-aminated derivative | 62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
